molecular formula C16H30N2O2 B11772164 tert-Butyl 3-((cyclopentylamino)methyl)piperidine-1-carboxylate CAS No. 887586-41-6

tert-Butyl 3-((cyclopentylamino)methyl)piperidine-1-carboxylate

Cat. No.: B11772164
CAS No.: 887586-41-6
M. Wt: 282.42 g/mol
InChI Key: MEHWOIZDTOXDSR-UHFFFAOYSA-N
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Description

tert-Butyl 3-((cyclopentylamino)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protective group at the 1-position and a cyclopentylamino-methyl substituent at the 3-position. This structure combines a rigid bicyclic framework (piperidine) with a flexible cyclopentylamine side chain, making it a versatile intermediate in medicinal chemistry. While direct evidence for this compound is absent in the provided materials, structurally analogous derivatives are extensively documented, allowing extrapolation of its properties and applications. Such compounds are typically synthesized via multi-step procedures involving nucleophilic substitutions, coupling reactions, and deprotection steps, as seen in related tert-butyl piperidine derivatives .

Properties

CAS No.

887586-41-6

Molecular Formula

C16H30N2O2

Molecular Weight

282.42 g/mol

IUPAC Name

tert-butyl 3-[(cyclopentylamino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-10-6-7-13(12-18)11-17-14-8-4-5-9-14/h13-14,17H,4-12H2,1-3H3

InChI Key

MEHWOIZDTOXDSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((cyclopentylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: Piperidine, tert-butyl chloroformate, cyclopentylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: Piperidine is first reacted with tert-butyl chloroformate to form the tert-butyl piperidine-1-carboxylate intermediate. This intermediate is then reacted with cyclopentylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((cyclopentylamino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the cyclopentylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 3-((cyclopentylamino)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((cyclopentylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares a core piperidine-1-carboxylate framework with several analogues, differing primarily in the substituents at the 3-position. Below is a comparative analysis based on substituent effects, synthesis, and applications:

Compound Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl 3-((cyclopentylamino)methyl)piperidine-1-carboxylate Cyclopentylamino-methyl C₁₇H₃₀N₂O₂ ~294.4 (estimated) Hypothesized to enhance lipophilicity and CNS penetration due to cyclopentyl group. N/A
tert-Butyl 3-[(4-aminophenyl)methyl]piperidine-1-carboxylate 4-Aminophenyl-methyl C₁₇H₂₆N₂O₂ 290.4 Key intermediate for Niraparib (PARP inhibitor); aromatic amine aids in DNA-binding activity.
tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate (2,4-Dichloropyrimidin-5-yl)methyl-amino C₁₅H₂₀Cl₂N₄O₂ 361.3 Halogenated pyrimidine enhances electrophilicity; potential kinase inhibitor scaffold.
tert-Butyl 3-(methyl(7-chloro-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidine-1-carboxylate Methyl(7-chloro-pyrimidoindol-4-yl)amino C₂₂H₂₇ClN₆O₂ 442.9 Rigid heteroaromatic system improves target affinity (e.g., for topoisomerase inhibition).
tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate Bromomethyl C₁₁H₂₀BrNO₂ 278.2 Bromine enables further functionalization (e.g., Suzuki coupling).

Physicochemical and Pharmacological Differences

  • Lipophilicity: The cyclopentylamino group in the target compound likely increases logP compared to analogues with polar substituents (e.g., 4-aminophenyl), enhancing membrane permeability .
  • Bioactivity : Pyrimidoindole-containing derivatives (e.g., ) exhibit anticancer activity via DNA intercalation, whereas halogenated pyrimidines () may target kinase ATP-binding pockets .
  • Stability: Bromine or chlorine substituents (e.g., ) may reduce metabolic stability compared to non-halogenated analogues.

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